![molecular formula C13H16N4O B4883629 3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine”, pyrazolo[1,5-a]pyrimidines can be synthesized through a multicomponent regioselective process . Another study discusses the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Scientific Research Applications
Cancer Therapeutics
The pyrazolopyrimidine moiety, which is a part of the compound , is commonly used in the design of many pharmaceutical compounds . It has been found to have a variety of medicinal applications, including antitumor activities . In fact, the cancer therapeutics field is one of the most attractive areas for the application of these compounds .
CDK2 Inhibition
Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, which is similar to the compound , have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antimicrobial Applications
The pyrazolopyrimidine moiety is also used in the design of antimicrobial compounds . This suggests that “3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine” could potentially have antimicrobial applications.
Antidiabetic Applications
Pyrazolopyrimidine derivatives have been found to have antidiabetic applications . This suggests that the compound could potentially be used in the treatment of diabetes.
Anti-Alzheimer’s Disease Applications
The pyrazolopyrimidine moiety is used in the design of compounds for the treatment of Alzheimer’s disease . This suggests that “3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine” could potentially have applications in the treatment of Alzheimer’s disease.
Anti-Inflammatory Applications
Pyrazolopyrimidine derivatives have been found to have anti-inflammatory applications . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antioxidant Applications
The pyrazolopyrimidine moiety is used in the design of antioxidant compounds . This suggests that “3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine” could potentially have antioxidant applications.
Fluorescence Properties
Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative due to their fluorescence properties . They have high quantum yields in different solvents and excellent photostability . This suggests that “3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine” could potentially be used in applications that require fluorescent compounds.
Mechanism of Action
Target of Action
The primary target of 3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its effects by binding to the active site of CDK2, leading to enzymatic inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent dual activity against cell lines and cdk2 suggests that it may have suitable pharmacokinetic properties .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-7-16(8-4-10)13(18)11-9-15-17-6-2-5-14-12(11)17/h2,5-6,9-10H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHATVQEFKSFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.